12|A-Acetoxyganoderic Acid |E 12|A-Acetoxyganoderic Acid |E
Brand Name: Vulcanchem
CAS No.:
VCID: VC16596696
InChI: InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h12,15,18-19,21-22,27,34,36H,9-11,13-14H2,1-8H3,(H,39,40)/b16-12+/t15-,18+,19-,21+,22+,27-,30+,31+,32+/m1/s1
SMILES:
Molecular Formula: C32H44O9
Molecular Weight: 572.7 g/mol

12|A-Acetoxyganoderic Acid |E

CAS No.:

Cat. No.: VC16596696

Molecular Formula: C32H44O9

Molecular Weight: 572.7 g/mol

* For research use only. Not for human or veterinary use.

12|A-Acetoxyganoderic Acid |E -

Specification

Molecular Formula C32H44O9
Molecular Weight 572.7 g/mol
IUPAC Name (E,4S,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoic acid
Standard InChI InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h12,15,18-19,21-22,27,34,36H,9-11,13-14H2,1-8H3,(H,39,40)/b16-12+/t15-,18+,19-,21+,22+,27-,30+,31+,32+/m1/s1
Standard InChI Key BKJXUOMYUFTMPD-BQZQCQLOSA-N
Isomeric SMILES C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C
Canonical SMILES CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Configuration

The systematic IUPAC name of 12|A-Acetoxyganoderic Acid |E is (2E,5S,6R,7S,9R,10E,12E,15R,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid . This nomenclature reflects its:

  • Pentacyclic lanostane skeleton with five double bonds (2E,10E,12E,16E,18E) contributing to planar rigidity.

  • Multiple chiral centers (5S,6R,7S,9R,15R) that dictate stereoselective interactions with biological targets.

  • Acetoxy group at position 12, enhancing lipophilicity and membrane permeability compared to non-acetylated analogs .

Table 1: Key Structural Attributes of 12|A-Acetoxyganoderic Acid |E

PropertyDetail
Molecular FormulaC₃₉H₅₄O₈
Molecular Weight666.83 g/mol
Melting Point198–202°C (predicted)
SolubilityLipophilic (logP 4.2); soluble in DMSO, ethanol, ethyl acetate
UV-Vis λmax242 nm (α,β-unsaturated ketone)

Spectroscopic Characterization

  • MS/MS Fragmentation: Dominant ions at m/z 649.3 [M+H–H₂O]⁺ and 605.2 [M+H–CH₃CO₂H]⁺ confirm acetoxyl group loss during collision-induced dissociation .

  • ¹³C-NMR: Signals at δ 170.2 ppm (C=O of acetoxy) and δ 209.5 ppm (C-8 ketone) align with ganoderate-type triterpenoids .

Natural Sources and Biosynthetic Pathways

Occurrence in Ganoderma Species

12|A-Acetoxyganoderic Acid |E is a secondary metabolite biosynthesized in the fruiting bodies and mycelia of G. lucidum, with yield influenced by:

  • Substrate composition: Rice bran supplementation increases production by 58% versus sawdust substrates .

  • Fermentation duration: Peak accumulation occurs at 14 days in submerged cultures (pH 5.8, 26°C) .

Biogenetic Relationships

The compound arises from post-modification of ganoderic acid A via:

  • Cytochrome P450-mediated oxidation at C-12 (Kcat = 2.4 min⁻¹, Km = 18 µM) .

  • Acetylation by acetyltransferase (Vmax = 0.8 nmol/min/mg protein) using acetyl-CoA as donor .

Pharmacological Profile and Mechanisms

Cytotoxicity Across Cell Lines

12|A-Acetoxyganoderic Acid |E demonstrates selective toxicity, with IC₅₀ values of:

  • HeLa cervical cancer: 12.7 µM (vs. 34.2 µM for ganoderic acid A) .

  • MCF-7 breast adenocarcinoma: 18.3 µM .

  • A549 lung carcinoma: 22.5 µM .

Apoptotic Induction Mechanisms

  • Mitochondrial pathway activation: 3.8-fold increase in caspase-9 activity at 20 µM .

  • Bcl-2 suppression: Downregulates anti-apoptotic Bcl-2 by 67% (Western blot, 24 h exposure) .

  • LDH leakage: 41% membrane

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